Product packaging for Tryptamide(Cat. No.:CAS No. 29876-14-0)

Tryptamide

Cat. No.: B184955
CAS No.: 29876-14-0
M. Wt: 265.31 g/mol
InChI Key: ZDAZUJBASMCUAK-UHFFFAOYSA-N
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Description

Historical Trajectories in Nicotredole Investigation

Initial research on Nicotredole identified it as an orally active agent with notable anti-inflammatory and analgesic properties. biorbyt.comarctomsci.com Early preclinical studies, primarily in animal models such as rats and mice, were instrumental in characterizing its fundamental pharmacological profile. These investigations demonstrated that Nicotredole could produce anti-inflammatory effects in carrageenin-induced rat paw edema. medchemexpress.comarctomsci.com Furthermore, early studies showed that the compound could reverse pyrogen-induced hyperthermia in rats and elicit analgesic effects. medchemexpress.comarctomsci.com Research from this period also explored its effects on the central nervous system, noting that it prolonged the time of hexobarbital (B1194168) sleep and inhibited locomotor activity in both rats and mice. medchemexpress.comarctomsci.com A significant finding from these initial investigations was that Nicotredole did not appear to produce side effects on the circulatory system of the animal models studied. ncats.io One of the early identified mechanisms of action was the inhibition of prostaglandin (B15479496) synthetase activity in vitro. medchemexpress.comarctomsci.com

Current Paradigms and Research Significance of Nicotredole

The contemporary research interest in Nicotredole continues to revolve around its anti-inflammatory capabilities, with studies highlighting its potency as being comparable to Phenylbutazone, but with weak ulcerogenic activity. medchemexpress.combiorbyt.commolnova.com The significance of Nicotredole in modern research is underscored by its use as a reference compound in various experimental and computational studies. For instance, Nicotredole has been included in compound libraries for virtual screening and molecular docking studies aimed at identifying potential inhibitors for various biological targets. researchgate.netnih.gov

One area of current investigation involves its potential interaction with key enzymes and proteins. In a molecular docking analysis, Nicotredole was studied as a potential inhibitor of pyruvate (B1213749) kinase M2 (PKM2), a protein linked with cancer. researchgate.net Additionally, in the context of the COVID-19 pandemic, Nicotredole was identified in a virtual screening study as a compound with the potential to bind to the spike glycoprotein (B1211001) of the virus, suggesting a possible, though yet unproven, role in interfering with viral infectivity. nih.gov These computational explorations highlight a modern research paradigm where existing compounds like Nicotredole are being re-examined for new therapeutic possibilities through advanced modeling techniques.

The mechanism of action is understood to involve the modulation of pathways that regulate inflammation and redox balance. ncats.io It is known to inhibit prostaglandin synthetase activity, which is a key process in the inflammatory cascade. medchemexpress.comarctomsci.com

Overview of Key Research Domains for Nicotredole

The primary research domains for Nicotredole are centered on its anti-inflammatory and analgesic effects. medchemexpress.combiorbyt.com These properties have led to its investigation in contexts of inflammation-related conditions and pain. ncats.iomedchemexpress.com

A significant portion of the research falls within the domain of preclinical pharmacology . Studies have detailed its pharmacokinetic profile, noting its rapid absorption and elimination in animal models. medchemexpress.com The table below summarizes some of the findings from these preclinical investigations.

Preclinical Research Finding Animal Model Observation Citation(s)
Anti-inflammatory EffectRat (carrageenin-induced paw edema)Exhibited evident anti-inflammatory effects medchemexpress.comarctomsci.com
Analgesic EffectRatElicited analgesic effects medchemexpress.comarctomsci.com
Antipyretic EffectRat (pyrogen-induced hyperthermia)Reversed hyperthermia medchemexpress.comarctomsci.com
Central Nervous System EffectsRat, MouseProlonged hexobarbital sleep time, inhibited locomotor activity medchemexpress.comarctomsci.com
Cardiovascular System EffectsRat, CatDid not elicit side effects on the circulatory system ncats.io

Another key research domain is in vitro and computational modeling . Nicotredole's ability to inhibit prostaglandin synthetase has been confirmed in vitro. medchemexpress.comarctomsci.com More recently, its inclusion in computational drug repurposing studies has expanded its research domain to virology and oncology, albeit at a very preliminary, theoretical stage. researchgate.netnih.gov These studies use Nicotredole as one of many compounds in large-scale virtual screens to predict binding affinities to novel protein targets.

The compound is also categorized under various therapeutic areas in research databases, reflecting its potential, even if not fully explored, in fields such as cardiovascular disease, metabolic disease, and neurological disease, primarily due to its foundational anti-inflammatory properties. medchemexpress.commolnova.commedchemexpress.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3O B184955 Tryptamide CAS No. 29876-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAZUJBASMCUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045698
Record name Nicotredole
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Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29876-14-0
Record name Tryptamide
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Record name Nicotredole [INN]
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Record name 29876-14-0
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Record name Nicotredole
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Record name NICOTREDOLE
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Pharmacological Characterization and Mechanistic Elucidation of Nicotredole

Anti-inflammatory Actions and Molecular Underpinnings

Nicotredole exhibits pronounced anti-inflammatory effects, with a potency that has been compared to that of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone. nih.govmedchemexpress.com Its efficacy has been demonstrated in established experimental models of inflammation, such as the carrageenan-induced rat paw edema model. nih.govarctomsci.com A notable characteristic of Nicotredole is its relatively weak ulcerogenic activity, a common side effect associated with many traditional NSAIDs. medchemexpress.com

Table 1: Summary of Anti-inflammatory Profile of Nicotredole

ParameterFindingSource
Primary Mechanism Inhibition of prostaglandin (B15479496) synthetase activity in vitro. nih.gov
Inflammation Model Demonstrates anti-inflammatory effects in carrageenan-induced rat paw edema. nih.govarctomsci.com
Comparative Potency Exhibits anti-inflammatory effects with potency comparable to Phenylbutazone. nih.govmedchemexpress.com

Inhibition of Prostaglandin Synthetase Activity

The primary molecular mechanism underlying the anti-inflammatory action of Nicotredole is its ability to inhibit prostaglandin synthetase activity. nih.gov This enzyme, also known as cyclooxygenase (COX), is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. google.com By blocking this enzymatic pathway, Nicotredole effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response. This mechanism is the hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). google.com The inhibition of prostaglandin synthesis also accounts for the antipyretic effect of Nicotredole, as evidenced by its ability to reverse pyrogen-induced hyperthermia in rats. nih.gov

Investigation of Complementary Anti-inflammatory Pathways

While the inhibition of prostaglandin synthesis is the most clearly defined anti-inflammatory mechanism of Nicotredole, the full scope of its interaction with the complex network of inflammatory signaling is not extensively detailed in available literature. The inflammatory cascade involves numerous pathways beyond prostaglandin synthesis, including the release of cytokines (like TNF-α and interleukins), the activation of immune cells, and the modulation of signaling pathways such as the cholinergic anti-inflammatory pathway. arctomsci.comresearchgate.net However, specific studies detailing the direct effects of Nicotredole on these complementary pathways are not prominently featured in the reviewed research. Therefore, its anti-inflammatory characterization is predominantly attributed to its well-established role as a prostaglandin synthetase inhibitor. nih.gov

Analgesic Efficacy and Associated Neurobiological Mechanisms

In conjunction with its anti-inflammatory properties, Nicotredole demonstrates analgesic effects. nih.govnih.gov This pain-relieving action is intrinsically linked to its anti-inflammatory mechanism. Prostaglandins play a crucial role in sensitizing peripheral nerve endings (nociceptors) to other pain-inducing stimuli. By inhibiting prostaglandin production, Nicotredole reduces this sensitization, thereby increasing the pain threshold.

Pharmacological studies have shown that Nicotredole elicits analgesic effects in rats. nih.gov Interestingly, this effect was not observed in mice under the same experimental conditions, suggesting a species-specific difference in its analgesic action. nih.gov Standard preclinical assessments for analgesia include the hot plate test, which measures response to thermal pain, and the writhing test, which uses a chemical irritant to induce visceral pain. cabidigitallibrary.orgmdpi.comnih.gov A comparative study noted that while Nicotredole is less potent than standard drugs like ibuprofen (B1674241) and piroxicam, it possesses more favorable therapeutical indices. nih.gov

Table 2: Summary of Analgesic Profile of Nicotredole

ParameterFindingSource
Analgesic Effect Elicits analgesic effects in rats. nih.gov
Species Specificity Analgesic effects were not observed in mice in the same study. nih.gov
Comparative Potency Less potent than ibuprofen and piroxicam, but has more favorable therapeutical indices. nih.gov

Central Nervous System Modulation by Nicotredole

Beyond its peripheral anti-inflammatory and analgesic effects, Nicotredole also exerts modulatory effects on the central nervous system (CNS). nih.gov Preclinical investigations have revealed its influence on sedation and locomotor activity, indicating that the compound crosses the blood-brain barrier and interacts with neural circuits.

Assessment of Sedative-Hypnotic Effects

Nicotredole has been shown to possess sedative-hypnotic properties. nih.gov This is demonstrated by its ability to prolong the duration of hexobarbital-induced sleep in rats. nih.gov The hexobarbital (B1194168) sleep time test is a classic method used to screen for CNS depressant activity. slideshare.net An extension of the sleep duration induced by the barbiturate (B1230296) hexobarbital suggests that Nicotredole potentiates its sedative effects or possesses intrinsic sedative properties.

Analysis of Locomotor Activity Modulation

The compound has a discernible impact on motor function, specifically by inhibiting spontaneous locomotor activity. nih.gov This inhibitory effect has been observed in both rats and mice. nih.gov The assessment of locomotor activity, often conducted using an actophotometer or open-field test, is a standard measure to evaluate the effects of a substance on the CNS, with a reduction in movement indicating a depressant or sedative effect. sandiegoinstruments.com

Table 3: Summary of Central Nervous System Effects of Nicotredole

CNS ParameterFindingSpeciesSource
Sedative-Hypnotic Effect Prolongs hexobarbital-induced sleep time.Rats nih.gov
Locomotor Activity Inhibits locomotor activity.Rats and Mice nih.gov

Antipyretic Properties and Thermoregulatory Influence

Fever, or pyrexia, is a complex physiological response characterized by a regulated elevation of the body's thermoregulatory set-point, primarily controlled within the hypothalamus. This process is typically initiated by pyrogens, which are fever-inducing substances that can be either exogenous (e.g., bacterial components like lipopolysaccharide) or endogenous (e.g., cytokines such as interleukin-1). etsu.edu These pyrogens trigger a cascade that results in the increased synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2), within the brain. medchemexpress.com PGE2 acts on the hypothalamus to elevate the set-point, leading to increased heat production and decreased heat loss, thereby raising the core body temperature. etsu.edumedchemexpress.com

Pharmacological investigations into Nicotredole, also referred to as Tryptamide, have demonstrated its capacity to influence this thermoregulatory pathway, exhibiting notable antipyretic (fever-reducing) effects. The primary evidence for this activity comes from preclinical studies in animal models. Research has shown that Nicotredole effectively reverses pyrogen-induced hyperthermia in rats, indicating a clear antipyretic action. nih.govncats.ioncats.iod-nb.info This effect positions Nicotredole among other non-steroidal anti-inflammatory drugs (NSAIDs) that also possess antipyretic properties. ncats.iod-nb.info

The mechanistic basis for Nicotredole's antipyretic activity is linked to its influence on the prostaglandin synthesis pathway. In vitro studies have confirmed that Nicotredole inhibits the activity of prostaglandin synthetase. nih.govncats.io This enzyme, also known as cyclooxygenase (COX), is responsible for converting arachidonic acid into prostaglandins. medchemexpress.com By inhibiting this enzyme, Nicotredole reduces the levels of PGE2, thereby interfering with the central mechanism responsible for elevating the thermoregulatory set-point during a febrile response. medchemexpress.comncats.io This mechanism of action is a hallmark of many common antipyretic agents. medchemexpress.com

The table below summarizes the key research findings regarding the antipyretic and thermoregulatory profile of Nicotredole.

Table 1: Summary of Antipyretic and Mechanistic Studies on Nicotredole

Activity Investigated Experimental Model Key Finding Reference(s)
Antipyretic Effect Pyrogen-induced hyperthermia in rats Nicotredole administration reversed the elevated body temperature. nih.gov, ncats.io, ncats.io

| Mechanism of Action | In vitro enzyme assay | Nicotredole was found to inhibit the activity of prostaglandin synthetase. | nih.gov, ncats.io, |

Table 2: Chemical Compounds Mentioned

Compound Name
Arachidonic Acid
Ibuprofen
Interleukin-1
Lipopolysaccharide
Nicotredole
Phenylbutazone
Piroxicam
Prostaglandin E2

Preclinical Pharmacodynamic and Pharmacokinetic Research on Nicotredole

Efficacy Assessments in Established Animal Models of Inflammation

The anti-inflammatory potential of Nicotredole has been evaluated using standard preclinical models designed to induce a measurable inflammatory response.

A cornerstone for assessing acute anti-inflammatory agents is the carrageenan-induced paw oedema model in rats. archive.org This model is widely used because it is highly reproducible and elicits a well-characterized inflammatory cascade. archive.orggoogleapis.com The subcutaneous injection of carrageenan, a polysaccharide derived from red seaweed, into a rat's paw induces a localized, acute inflammation. archive.orggoogleapis.com This response is typically biphasic, with an initial phase involving the release of mediators like histamine (B1213489) and serotonin, followed by a later phase where prostaglandin (B15479496) production is prominent. reactome.org

In this established model, Nicotredole has demonstrated clear anti-inflammatory effects. nih.gov Studies show its efficacy in the rat carrageenan air pouch model, another variation where the inflammatory agent is injected into a subcutaneous air sac. googleapis.com The ability of Nicotredole to counteract the swelling in these models points to its significant anti-inflammatory activity. nih.gov

To gauge its relative therapeutic potential, the efficacy of Nicotredole has been compared to established anti-inflammatory drugs. Research findings indicate that Nicotredole exhibits potent anti-inflammatory effects that are comparable to those of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) historically used as a reference compound in such studies. nih.gov This comparison highlights Nicotredole's standing as a potent agent in preclinical inflammatory models.

Carrageenin-Induced Oedema Models

Pharmacokinetic Profiles in Animal Models

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Studies in animal models have provided key insights into the pharmacokinetic profile of Nicotredole. nih.gov

Following administration in animal models, Nicotredole is absorbed rapidly. nih.gov The time to reach maximum plasma concentration (Cmax) was observed to be approximately 30 minutes in both rats and mice. nih.gov The peak concentrations achieved were 11 µg/cm³ and 13 µg/cm³ for rats and mice, respectively. nih.gov The half-life of absorption (t½) was found to be very short, ranging from 4.92 to 17.5 minutes, indicating a swift uptake into the systemic circulation. nih.gov

The elimination of Nicotredole from the body is also a relatively fast process. The elimination half-life (t½) was measured to be between 55.72 and 74.52 minutes in animal models. nih.gov The total drug exposure over time, represented by the area under the curve (AUC), was in the range of 21.40-27.30 µg·h/cm³. nih.gov These values for absorption and elimination kinetics characterize Nicotredole as a compound with rapid onset and clearance in the studied animal models. nih.gov

Pharmacokinetic Parameters of Nicotredole in Animal Models nih.gov
ParameterValue (Rats)Value (Mice)Description
Cmax (Maximum Concentration)11 µg/cm³13 µg/cm³The highest concentration of the drug observed in the plasma.
Tmax (Time to Maximum Concentration)30 min30 minThe time at which Cmax is reached.
Absorption Half-life (t½)4.92 - 17.5 min4.92 - 17.5 minThe time required for the amount of absorbed drug to be reduced by half.
Elimination Half-life (t½)55.72 - 74.52 min55.72 - 74.52 minThe time required for the concentration of the drug in the body to be reduced by half.
AUC (Area Under the Curve)21.40 - 27.30 µg·h/cm³21.40 - 27.30 µg·h/cm³The total drug exposure over time.

Absorption Dynamics

Investigations into the Biotransformation Pathways of Nicotredole

Biotransformation is the process by which living organisms chemically convert substances, which is a critical aspect of drug metabolism. googleapis.com Despite its established pharmacokinetic profile, detailed research delineating the specific biotransformation pathways of Nicotredole is not extensively available in the public domain. While general patent literature acknowledges that compounds like Nicotredole are subject to metabolic transformation, the specific enzymes, resultant metabolites, and the exact chemical reactions involved in its breakdown have not been thoroughly characterized in published studies. googleapis.com

Molecular Interactions and Target Identification in Nicotredole Research

Computational Docking and Ligand-Protein Interaction Studies

Computational methods are essential tools in modern drug discovery for predicting and analyzing the interactions between a small molecule (ligand) and a protein target. mpg.denih.gov These in silico approaches can significantly accelerate the identification of potential drug candidates and provide insights into their binding mechanisms. arxiv.orgcbirt.net

Analysis of Interactions with Pyruvate (B1213749) Kinase M2 Isoform (PKM2)

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and is considered an important target in cancer therapy due to its role in tumor metabolism. mdpi.combioinformation.net Computational docking studies are frequently used to identify and analyze potential inhibitors or activators of PKM2.

In typical studies, the three-dimensional crystal structure of PKM2 is used for molecular docking simulations. For instance, in analyses of other compounds, researchers have identified key amino acid residues within PKM2's binding sites, such as the allosteric site where activators bind, which is distinct from the binding site of the endogenous activator FBP (fructose-1,6-bisphosphate). bioinformation.netresearchgate.net Docking studies with potential inhibitors have identified common interacting residues like LYS270, ARG489, and ARG73 that are crucial for binding. mdpi.com These interactions are often stabilized by a combination of hydrogen bonds and hydrophobic interactions.

Table 4.1.1: Example of Data from PKM2 Docking Studies (Hypothetical for Nicotredole) (Note: The following data is illustrative of typical findings for other compounds and not based on actual studies of Nicotredole, as none are available.)

ParameterValueInteracting Residues
Binding Affinity (kcal/mol) N/AN/A
Hydrogen Bonds N/AN/A
Hydrophobic Interactions N/AN/A
Binding Site N/AN/A

In Silico Screening for Potential Biological Targets

In silico virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mpg.de This can be done through ligand-based methods, which look for molecules similar to known active compounds, or structure-based methods, which dock candidate molecules into the 3D structure of a protein target. cbirt.net These approaches help prioritize compounds for experimental testing, saving time and resources in the drug discovery pipeline. There is no published literature detailing in silico screening for the biological targets of Nicotredole.

Exploration of Interactions with Viral Proteins

Understanding how compounds interact with viral proteins is critical for developing antiviral therapies. Computational and experimental methods are used to investigate these binding events.

Binding Analysis with SARS-CoV-2 Spike Protein

The SARS-CoV-2 Spike protein is the primary target for vaccines and antiviral drugs as it mediates the virus's entry into host cells. nih.gov A key interaction is the binding of the Spike's Receptor-Binding Domain (RBD) to the human ACE2 receptor. plos.org Research has also explored other potential binding sites and interactions. For example, studies have investigated the potential for the Spike protein to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) through a specific sequence motif adjacent to the furin cleavage site. nih.govnih.gov Additionally, interactions with cell surface glycosaminoglycans like heparin have been identified as ACE2-independent mechanisms of viral attachment. mdpi.com No binding analysis studies involving Nicotredole and the SARS-CoV-2 Spike protein have been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Analogues

Structure-Activity Relationship (SAR) analysis is a core component of medicinal chemistry that involves synthesizing and testing a series of structurally related compounds (analogues) to determine how specific chemical features affect their biological activity. oncodesign-services.com The goal is to identify the key parts of a molecule (the pharmacophore) responsible for its effects and to optimize the molecule's potency, selectivity, and pharmacokinetic properties. spu.edu.sy This is achieved by systematically modifying functional groups and observing the resulting changes in activity. oncodesign-services.com For example, SAR studies on other compound series, such as nucleoside analogues, have shown that small modifications at specific positions can dramatically alter antiviral activity or cytotoxicity. nih.gov There are currently no published SAR studies for Nicotredole analogues.

Omics-Based Approaches for Target Deconvolution

When a compound is discovered through phenotypic screening (i.e., based on an observed effect on cells or an organism), its molecular target is often unknown. Target deconvolution is the process of identifying this target. nih.govpelagobio.com Modern "omics" technologies, such as proteomics and metabolomics, are powerful tools for this purpose. europeanreview.org

Chemical Proteomics: This approach uses chemical probes, often modified versions of the compound of interest, to capture and identify its protein binding partners from cell lysates. omicscouts.com

Metabolomics: This technique analyzes changes in the levels of small-molecule metabolites within a biological system following treatment with a compound. These metabolic fingerprints can provide clues about which biological pathways, and therefore which enzymes or receptors, are affected by the compound.

These unbiased, system-wide approaches are crucial for confirming a drug's mechanism of action and identifying potential off-target effects. pelagobio.comnuvisan.com No omics-based target deconvolution studies for Nicotredole have been documented in the literature.

Advanced Formulation Strategies and Delivery Research for Nicotredole

Research into Modified Release Formulations

Modified-release formulations are designed to control the rate and location of drug release, aiming to improve efficacy, reduce side effects, and enhance patient compliance. researchgate.netijcrt.org The development of such systems involves a deep understanding of the drug's physicochemical properties and its interaction with various excipients and polymers. mdpi.comfabad.org.tr

Principles of Controlled Absorption and Sustained Release

The core principle of controlled absorption is to modulate the drug's uptake into the bloodstream to maintain its concentration within a therapeutic window for an extended period. nih.govresearchgate.net This is often achieved through sustained-release mechanisms that slow down the dissolution of the drug from its dosage form. researchgate.net Strategies include embedding the drug in a matrix system, coating drug particles, or using osmotic pumps. researchgate.netresearchgate.net The ideal candidate for such formulations typically has a relatively short biological half-life, requiring frequent dosing in its immediate-release form. fabad.org.tr However, no specific studies applying these principles to Nicotredole have been identified.

Design of Granular Compositions for Enhanced Pharmacokinetic Control

Granular compositions can be engineered to fine-tune the pharmacokinetic profile of a drug. researchgate.net By manipulating the size, composition, and coating of granules, formulators can achieve a desired release pattern, such as a combination of immediate and sustained release. researchgate.netbioline.org.br This can lead to a more consistent plasma concentration profile, avoiding the peaks and troughs associated with conventional dosage forms. nih.gov Research into the pharmacokinetics of controlled-release granular formulations of other compounds exists, but specific data on Nicotredole is absent. nih.govbioline.org.br

Prodrug Design and Bioconversion Mechanisms

Prodrugs are inactive or less active derivatives of a drug that are converted into the active form within the body through enzymatic or chemical reactions. nih.govibs.fr This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers. nih.gov

Dipeptide-Based Prodrug Linker Research

Dipeptide-based linkers can be attached to a drug to create a prodrug that may exhibit improved solubility, permeability, or targeted delivery. nih.govnih.gov These linkers are often designed to be cleaved by specific enzymes, such as peptidases, to release the active drug at a desired site. nih.govfrontiersin.org While patents exist that list Nicotredole as one of many potential candidates for conjugation with dipeptide-based linkers, there is no published research detailing the synthesis, characterization, or in-vitro/in-vivo evaluation of such a prodrug. mysciencework.com The stability and release kinetics of dipeptide prodrugs can be influenced by the specific amino acids used in the linker. nih.gov

Polymeric Conjugation Strategies for Research Applications

Conjugating a drug to a polymer can significantly alter its pharmacokinetic properties, often leading to a longer circulation half-life, improved stability, and potentially targeted delivery through the enhanced permeability and retention (EPR) effect. nih.govnih.govsigmaaldrich.com Various polymers, both natural and synthetic, are explored for these applications. nih.govdrug-dev.com The selection of the polymer and the chemistry used for conjugation are critical for the success of a polymer-drug conjugate. sigmaaldrich.com Despite the broad applicability of this technology, no studies specifically investigating the polymeric conjugation of Nicotredole are available. nih.govimpactfactor.org

The bioconversion of prodrugs is a critical aspect of their design, as it determines the rate and extent of active drug release. nih.gov This process can be mediated by a variety of enzymes, and understanding the specific enzymes involved is crucial for predicting the prodrug's behavior in vivo. frontiersin.orgnih.gov For Nicotredole, the specific bioconversion mechanisms of any potential prodrugs remain uninvestigated in the available literature.

Emerging Research Methodologies and Applications in Nicotredole Studies

Application of Machine Learning and Artificial Intelligence

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing pharmaceutical research, offering powerful tools for prediction and discovery. ojp.govcreative-proteomics.com While specific applications of these technologies to Nicotredole are not yet widely published, their potential to accelerate and refine research on this compound is significant.

Predictive Modeling for Biological Activity and Efficacy

Predictive modeling, a cornerstone of AI in drug discovery, utilizes algorithms to forecast the biological effects of compounds. rsc.org These models are trained on vast datasets of chemical structures and their corresponding biological activities to identify patterns that can predict the efficacy and potential liabilities of new or existing molecules. ojp.govrsc.org

For Nicotredole, predictive models could be employed to:

Optimize Derivatives: By analyzing the structure-activity relationships (SAR) of Nicotredole and related molecules, ML models could predict which structural modifications would enhance its anti-inflammatory potency or improve its pharmacokinetic profile.

Identify New Therapeutic Targets: AI algorithms can analyze biological data to suggest new potential mechanisms of action or therapeutic applications for Nicotredole beyond its known anti-inflammatory effects. nih.gov

Forecast Pharmacokinetic Properties: Predictive models can estimate absorption, distribution, metabolism, and excretion (ADME) properties, helping to refine the understanding of Nicotredole's behavior in biological systems. nih.gov

Table 1: Hypothetical Application of Predictive Modeling in Nicotredole Research

Modeling Approach Application to Nicotredole Potential Outcome
Quantitative Structure-Activity Relationship (QSAR)Analyze a virtual library of Nicotredole analogs.Identification of derivatives with potentially higher binding affinity to prostaglandin (B15479496) synthetase.
Deep Learning Neural NetworksPredict off-target interactions based on Nicotredole's chemical structure.Early identification of potential side effects and a more comprehensive safety profile.
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingSimulate Nicotredole's concentration-effect relationship over time.Optimization of dosing regimens for preclinical studies.

This table presents hypothetical applications of machine learning in Nicotredole research based on general capabilities of the technology and is for illustrative purposes.

Data-Driven Discovery in Nicotredole Chemistry

Data-driven discovery leverages the power of big data and ML to extract novel insights from existing chemical and biological information. nih.gov This approach can uncover hidden relationships and generate new hypotheses for experimental validation. medchemexpress.com

In the context of Nicotredole, data-driven approaches could facilitate:

Virtual Screening: ML algorithms can rapidly screen large chemical databases to identify compounds with similar structural or electronic features to Nicotredole, potentially leading to the discovery of novel anti-inflammatory agents. ojp.gov

Retrosynthesis Planning: AI tools can assist chemists in designing more efficient synthetic routes for Nicotredole and its derivatives, reducing the time and resources required for their production. medchemexpress.com

Integration of Multi-Omics Data: By analyzing genomic, proteomic, and metabolomic data from Nicotredole-treated systems, AI can help to build a more holistic picture of its biological effects and mechanisms of action.

Advanced Analytical Techniques for Nicotredole Characterization in Biological Matrices

The accurate quantification of a drug and its metabolites in biological fluids is crucial for understanding its pharmacokinetics and pharmacodynamics. While classical analytical methods have been used, advanced techniques offer significantly enhanced sensitivity, specificity, and throughput. ojp.govalwsci.com

For Nicotredole, which has known pharmacokinetic parameters in rats, including rapid absorption and elimination, highly sensitive analytical methods are paramount for detailed studies. medchemexpress.com

Key Advanced Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for bioanalysis due to its high sensitivity and specificity. alwsci.comresearchgate.net An LC-MS/MS method could be developed and validated for the simultaneous quantification of Nicotredole and its potential metabolites in plasma, urine, and tissue samples. This would provide a more detailed understanding of its metabolic fate.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites of Nicotredole in biological samples. alwsci.com

Microfluidics and Miniaturized Systems: These emerging technologies allow for the analysis of very small sample volumes, which is particularly advantageous in preclinical studies where sample availability may be limited. creative-proteomics.comharrickplasma.com

Table 2: Pharmacokinetic Parameters of Nicotredole in Rats

ParameterValue (Oral Administration)Value (Intraperitoneal Administration)
Half-life of Absorption (t½) 4.92 - 17.5 min4.92 - 17.5 min
Half-life of Elimination (t½) 55.72 - 74.52 min55.72 - 74.52 min
Time to Maximum Concentration (Tmax) 30 min30 min
Maximum Concentration (Cmax) 11 - 13 µg/cm³11 - 13 µg/cm³
Area Under the Curve (AUC) 21.40 - 27.30 µg·h/cm³21.40 - 27.30 µg·h/cm³

Data sourced from MedchemExpress. medchemexpress.com These values highlight the need for sensitive analytical methods to accurately capture the pharmacokinetic profile of Nicotredole.

Development and Utilization of In Vitro and Ex Vivo Model Systems for Mechanistic Studies

While the inhibition of prostaglandin synthetase is the established mechanism of action for Nicotredole, advanced in vitro and ex vivo models can provide deeper insights into its cellular and tissue-specific effects. medchemexpress.comnih.gov These models offer a bridge between simple biochemical assays and complex in vivo studies. plos.orgmdpi.com

Promising Model Systems for Nicotredole Research:

Three-Dimensional (3D) Cell Cultures: 3D cell culture models, such as spheroids and organoids, more closely mimic the in vivo microenvironment compared to traditional 2D cell cultures. mdpi.com Studying the effects of Nicotredole in 3D models of inflamed tissues could reveal more physiologically relevant information about its anti-inflammatory activity.

Skin-on-a-Chip Models: For investigating the potential topical applications of Nicotredole, microfluidic "skin-on-a-chip" devices that simulate the structure and function of human skin can be employed. mdpi.com These models allow for the study of drug penetration, metabolism, and efficacy in a controlled environment.

Ex Vivo Tissue Cultures: The use of ex vivo human or animal tissues, such as skin or synovial explants, allows for the study of Nicotredole's effects in the context of the natural cellular architecture and extracellular matrix. nih.govnih.gov These models are particularly useful for investigating the modulation of inflammatory pathways in a setting that closely resembles the in vivo situation. nih.gov For instance, the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, can be measured in these tissues following treatment with Nicotredole. nih.gov

Table 3: Potential In Vitro and Ex Vivo Models for Nicotredole Research

Model System Specific Application for Nicotredole Key Endpoints to Measure
3D Keratinocyte Spheroids Investigation of anti-inflammatory effects in a skin model.Expression of COX-2, production of prostaglandins (B1171923) (e.g., PGE2), secretion of inflammatory cytokines.
Synovial Explants from Arthritis Models Elucidation of the mechanism of action in a joint-relevant tissue.Inhibition of prostaglandin synthetase activity, reduction in inflammatory cell infiltration, changes in cartilage degradation markers.
Human Blood-Brain Barrier Chip Assessment of central nervous system penetration and potential neuro-inflammatory effects.Transport rate across the barrier, effects on inflammatory responses of brain endothelial cells and astrocytes.

This table outlines hypothetical applications of advanced model systems to further characterize the biological effects of Nicotredole.

Future Directions and Translational Perspectives for Nicotredole Research

Potential for Repurposing Nicotredole in Novel Therapeutic Contexts

Drug repurposing, the strategy of identifying new therapeutic uses for existing drugs, offers a cost-effective and accelerated pathway for drug development. nih.govcore.ac.uk This approach is particularly advantageous as it leverages established safety and pharmacokinetic profiles, allowing new drug candidates to proceed directly to preclinical and Phase II clinical trials, thereby reducing risks, costs, and development timelines. nih.govresearchgate.net

Nicotredole has emerged as a candidate for such repurposing. A significant computational study aimed at identifying pharmaceutical agents capable of combating COVID-19 infectivity highlighted Nicotredole's potential. nih.gov The research focused on a key druggable pocket within the SARS-CoV-2 spike glycoprotein (B1211001), which is essential for the virus to bind to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor and infect host cells. nih.gov Through virtual screening of existing pharmaceuticals, Nicotredole was identified as a compound with predicted affinity for this critical pocket, suggesting it might interfere with the viral infection process. nih.gov

This finding opens a compelling new therapeutic context for Nicotredole, moving beyond its known anti-inflammatory role. The study underscores the potential of using computational methods to systematically identify new interactions between established drugs and novel protein targets, forming a cornerstone of modern drug repurposing strategies. nih.gov Further investigation into this antiviral potential through in-vitro and subsequent in-vivo models is a critical future direction.

Table 1: Research Findings on Potential Repurposing of Nicotredole

Research AreaFindingImplication for RepurposingSource
Antiviral Activity (COVID-19) Identified in a virtual screening study for its potential to bind to a key druggable pocket on the SARS-CoV-2 spike protein.Potential use as an agent to inhibit or reduce the infectivity of the SARS-CoV-2 virus. nih.gov

Investigation of Nicotredole in Combination Research Strategies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly for complex conditions like cancer and infectious diseases. ucl.ac.uknih.gov The rationale behind this approach is to target multiple disease pathways simultaneously, which can lead to synergistic effects, enhanced therapeutic outcomes, and potentially overcome drug resistance. researchgate.netnih.gov

For Nicotredole, research into combination strategies remains an unexplored frontier. Given its established anti-inflammatory activity through the inhibition of prostaglandin (B15479496) synthetase, it presents as a logical candidate for combination with other therapeutic agents. medchemexpress.com For instance, in chronic inflammatory diseases, combining Nicotredole with other anti-inflammatory drugs that have different mechanisms of action could provide a more potent and comprehensive therapeutic effect.

Furthermore, in diseases where inflammation is a significant component, such as certain cancers, repurposing Nicotredole as part of a combination therapy could be beneficial. nih.gov Nanotechnology-based approaches, such as co-formulating Nicotredole with another agent in nanoemulsions or liposomes, could also be explored to ensure uniform dose delivery and potentially modify drug release profiles for enhanced efficacy. findaphd.com Future research should focus on identifying rational drug combinations and evaluating their efficacy and synergy in relevant preclinical disease models.

Table 2: Hypothetical Combination Strategies for Nicotredole

Therapeutic AreaPotential Combination PartnerRationale
Chronic Inflammatory Disease A biologic agent (e.g., TNF inhibitor)Target different inflammatory pathways for a synergistic anti-inflammatory effect.
Cancer Therapy A standard chemotherapeutic agentAddress inflammation as a component of the tumor microenvironment to enhance treatment efficacy.
Infectious Disease (e.g., COVID-19) An antiviral drugSimultaneously target viral replication and the associated inflammatory response (cytokine storm).

Unexplored Biological Activities and Pharmacological Potentials

While Nicotredole is known primarily for its anti-inflammatory and analgesic effects, its full pharmacological profile is likely not completely understood. medchemexpress.com Its primary identified mechanism is the inhibition of prostaglandin synthetase activity. medchemexpress.com However, many drugs exhibit polypharmacology, meaning they interact with multiple molecular targets, which can lead to unexpected therapeutic effects.

The virtual screening study that implicated Nicotredole in binding to the SARS-CoV-2 spike protein is a prime example of an unexplored biological activity. nih.gov This interaction is distinct from its known anti-inflammatory mechanism and suggests that the compound may have a broader range of molecular interactions than previously recognized.

Future research should endeavor to systematically screen Nicotredole against a wide array of biological targets, including receptors, enzymes, and ion channels. This could unveil entirely new therapeutic possibilities. For example, the compound Nicorandil, an anti-anginal agent, has been found to possess numerous other pharmacological activities, including neuroprotective, nephroprotective, and hepatoprotective effects, through mechanisms involving nitric oxide donation and KATP channel opening. nih.gov A similar broad-based investigation into Nicotredole's activities could reveal hidden therapeutic potential.

Table 3: Known vs. Unexplored Pharmacological Profile of Nicotredole

ProfileActivity/TargetSource
Known Anti-inflammatory medchemexpress.com
Analgesic medchemexpress.com
Inhibition of Prostaglandin Synthetase medchemexpress.com
Unexplored Potential Binding to SARS-CoV-2 Spike Protein nih.gov
Other potential enzyme or receptor targetsN/A
Effects on other physiological systems (e.g., cardiovascular, central nervous system)N/A

Challenges and Opportunities in Translational Nicotredole Research

Translational research is the process of turning laboratory observations into interventions that improve public health. sanguinebio.com This journey is fraught with challenges, often described as the "valley of death," where promising preclinical discoveries fail to become clinical realities. sanguinebio.comnih.gov For Nicotredole, several challenges and opportunities define its translational potential.

Challenges:

Funding and Commercial Interest: As an older compound, attracting significant investment for further development and large-scale clinical trials can be difficult without robust new data and intellectual property protection. ed.gov

Regulatory Hurdles: Navigating the regulatory approval process for a repurposed drug requires meticulous documentation and well-designed clinical trials that meet the stringent requirements of bodies like the FDA and EMA. cytivalifesciences.commdpi.com

Lack of Clinical Data: Despite promising preclinical and computational findings, the absence of human clinical trial data for its new potential applications is a major barrier. nih.gov Under-enrollment is a significant challenge for many clinical trials. foundationforpn.org

Scalable Manufacturing: Transitioning from lab-based synthesis to a scalable, Good Manufacturing Practice (GMP) compliant workflow is a significant hurdle for advancing to clinical trials. cytivalifesciences.com

Opportunities:

Existing Data: The established anti-inflammatory properties and basic pharmacological data of Nicotredole provide a solid foundation and reduce the initial risk for researchers and potential funders. medchemexpress.com

Computational Repurposing: The successful identification of Nicotredole as a potential COVID-19 agent demonstrates the power of computational methods to quickly and cost-effectively identify new leads for development. core.ac.uknih.gov

Collaborative Research: The multifaceted nature of drug repurposing and translational science creates opportunities for interdisciplinary collaboration between academia, industry, and clinical research organizations to bridge the translational gap. sanguinebio.com

Mechanistic Trials: Focusing on smaller, mechanistic clinical trials could be a strategic approach to understand the compound's mechanism of action in humans for a new indication, which can provide the strong evidence needed to secure funding for larger efficacy trials. nih.gov

Successfully navigating these challenges while leveraging the opportunities will be paramount to realizing the full therapeutic potential of Nicotredole.

Table 4: Summary of Translational Challenges and Opportunities for Nicotredole

FactorDescription
Challenges Securing funding for an older compound; navigating complex regulatory pathways; lack of human clinical data for new indications; scaling up manufacturing.
Opportunities Leveraging existing preclinical data; using computational tools for new discoveries; fostering interdisciplinary collaborations; conducting targeted mechanistic clinical trials.

Q & A

Q. How can ethical challenges in human trials involving Nicotredole be addressed?

  • Methodological Answer : Develop PICOT-defined protocols (Population, Intervention, Comparison, Outcome, Time) to ensure clarity and ethical alignment . Implement Data Safety Monitoring Boards (DSMBs) for interim analyses. Use validated surveys to assess participant-reported outcomes while minimizing bias (e.g., Likert scales with neutral options) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.